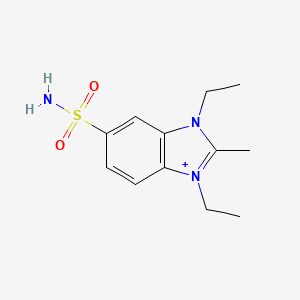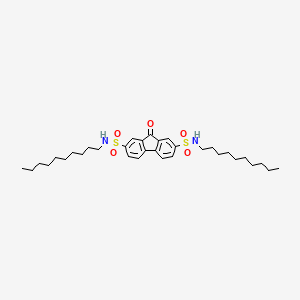![molecular formula C21H13Br2Cl2NO3 B11708795 3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide is an organic compound belonging to the class of bromodiphenyl ethers This compound contains two benzene groups linked via an ether bond, with bromine and chlorine substituents
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,5-Dibrom-N-[2,5-Dichlor-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamid umfasst in der Regel mehrere Schritte:
Friedel-Crafts-Acylierung: In diesem Schritt wird die Acylgruppe unter Verwendung eines Säurechlorids und eines Lewis-Säure-Katalysators wie Aluminiumchlorid in den Benzolring eingeführt.
Chlorierung: Chloratome werden unter Verwendung von Chlorgas oder anderen Chlorierungsmitteln eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die oft mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen Halogenatome durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsmittel: Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3,5-Dibrom-N-[2,5-Dichlor-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
Der Wirkungsmechanismus von 3,5-Dibrom-N-[2,5-Dichlor-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet oder die Konformation des Enzyms verändert. Darüber hinaus kann sie mit zellulären Signalwegen interferieren, was zur Hemmung der Zellproliferation oder Induktion der Apoptose in Krebszellen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dibrombenzaldehyd: Ein weiteres bromiertes Benzolderivat, das in ähnlichen Anwendungen verwendet wird.
2,5-Dichlor-4-(5-Isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl:
Einzigartigkeit
3,5-Dibrom-N-[2,5-Dichlor-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamid ist aufgrund seiner spezifischen Kombination von Brom- und Chlorsubstituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, und sein potenzielles therapeutisches Anwendungsspektrum machen es zu einer wertvollen Verbindung für die Forschung und industrielle Nutzung.
Eigenschaften
Molekularformel |
C21H13Br2Cl2NO3 |
|---|---|
Molekulargewicht |
558.0 g/mol |
IUPAC-Name |
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H13Br2Cl2NO3/c1-10-2-4-11(5-3-10)19(27)14-8-13(24)9-17(18(14)25)26-21(29)15-6-12(22)7-16(23)20(15)28/h2-9,28H,1H3,(H,26,29) |
InChI-Schlüssel |
JTPNQINDKZSBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)

![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)

![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)

